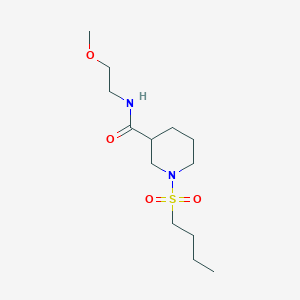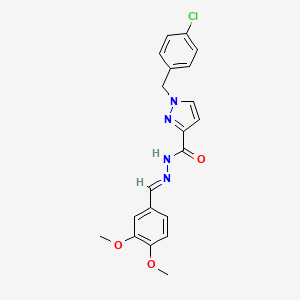![molecular formula C19H20N4O2S B5539304 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine" often involves multi-step chemical reactions. Starting materials such as diacetyl, aromatic aldehydes, piperazine derivatives, and ammonium acetate are commonly used in the presence of catalysts to achieve the desired cyclocondensation and subsequent formation of the complex structure. The process may involve reactions under specific conditions like reflux temperature to facilitate the formation of the desired product (Rajkumar et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring as a core structure, linked to a thiazolyl group and an isoxazolyl group through a methyl bridge and a carbonyl linkage, respectively. This arrangement is critical for the compound's potential interactions with biological targets. The presence of aromatic rings (phenyl and thiazol) contributes to the compound's ability to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, which are essential for binding with biological molecules.
Chemical Reactions and Properties
Compounds like "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine" can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions, depending on the functional groups present. The presence of the piperazine ring, known for its nucleophilicity, allows for substitution reactions that can modify the compound's biological activity. The thiazole and isoxazole rings can undergo electrophilic substitution due to the electron-rich nature of these heterocycles.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and functional groups. Compounds with piperazine, thiazole, and isoxazole rings tend to have moderate to high melting points due to the rigid structure and potential for intermolecular hydrogen bonding. Solubility can vary widely based on the substituents attached to the core rings, with more polar substituents increasing solubility in aqueous media.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity/basicity, are dictated by the compound's functional groups. Piperazine derivatives are known for their basicity, attributed to the nitrogen atoms in the piperazine ring, which can be protonated under acidic conditions. The thiazole and isoxazole rings add to the compound's reactivity, especially towards electrophilic agents, due to the electron-rich nature of the nitrogen and sulfur/oxygen atoms in these rings.
- Synthesis and characterization: (Rajkumar et al., 2014)
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research indicates that piperazine derivatives can exhibit significant antimicrobial and antiviral properties. For instance, compounds synthesized from piperazine doped with febuxostat demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential in developing new antiviral and antibacterial agents (Reddy et al., 2013).
Anticancer Evaluation
Piperazine derivatives with a 1,3-thiazole cycle have been evaluated for anticancer activity across various cancer cell lines, including lung, kidney, and breast cancer cells. The presence of a piperazine substituent has been associated with enhanced anticancer efficacy, suggesting the potential of such compounds in cancer therapy (Turov, 2020).
Antidiabetic Potentials
Some piperazine derivatives have been identified as potent antidiabetic agents, indicating their ability to significantly improve glucose tolerance in rat models of diabetes. This suggests their utility in developing new therapies for type II diabetes (Le Bihan et al., 1999).
Antifungal Compounds
The synthesis of novel compounds with antifungal properties highlights the potential of piperazine derivatives in addressing fungal infections. These compounds have shown to possess pharmacologically relevant properties, including solubility in biologically relevant solvents, which is crucial for their effectiveness and delivery as antifungal agents (Volkova et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-14-20-16(13-26-14)12-22-7-9-23(10-8-22)19(24)17-11-18(25-21-17)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQRRRHCKRYPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)


![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)


![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)
